molecular formula C16H23NO4 B14264967 Nonanoic acid, 9-[(4-hydroxybenzoyl)amino]- CAS No. 204852-50-6

Nonanoic acid, 9-[(4-hydroxybenzoyl)amino]-

Cat. No.: B14264967
CAS No.: 204852-50-6
M. Wt: 293.36 g/mol
InChI Key: QTCWREYLNOBJQE-UHFFFAOYSA-N
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Description

Nonanoic acid, 9-[(4-hydroxybenzoyl)amino]- is a chemical compound that belongs to the class of fatty acids It is characterized by a nine-carbon chain with a carboxyl group at one end and a benzoyl group substituted with a hydroxyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nonanoic acid, 9-[(4-hydroxybenzoyl)amino]- typically involves the reaction of nonanoic acid with 4-hydroxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Nonanoic acid+4-hydroxybenzoyl chlorideNonanoic acid, 9-[(4-hydroxybenzoyl)amino]-\text{Nonanoic acid} + \text{4-hydroxybenzoyl chloride} \rightarrow \text{Nonanoic acid, 9-[(4-hydroxybenzoyl)amino]-} Nonanoic acid+4-hydroxybenzoyl chloride→Nonanoic acid, 9-[(4-hydroxybenzoyl)amino]-

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalysts to enhance the reaction rate and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Nonanoic acid, 9-[(4-hydroxybenzoyl)amino]- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxyl group can be reduced to form an alcohol.

    Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Nonanoic acid, 9-[(4-hydroxybenzoyl)amino]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Nonanoic acid, 9-[(4-hydroxybenzoyl)amino]- involves its interaction with specific molecular targets and pathways. The hydroxyl group on the benzoyl moiety can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the carboxyl group can participate in various biochemical reactions, affecting cellular metabolism and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Octanoic acid: An eight-carbon fatty acid with similar chemical properties.

    Decanoic acid: A ten-carbon fatty acid with similar chemical properties.

    4-Hydroxybenzoic acid: A benzoyl compound with a hydroxyl group at the para position.

Uniqueness

Nonanoic acid, 9-[(4-hydroxybenzoyl)amino]- is unique due to its specific combination of a nine-carbon fatty acid chain and a benzoyl group with a hydroxyl substitution

Properties

CAS No.

204852-50-6

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

9-[(4-hydroxybenzoyl)amino]nonanoic acid

InChI

InChI=1S/C16H23NO4/c18-14-10-8-13(9-11-14)16(21)17-12-6-4-2-1-3-5-7-15(19)20/h8-11,18H,1-7,12H2,(H,17,21)(H,19,20)

InChI Key

QTCWREYLNOBJQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCCCCCCC(=O)O)O

Origin of Product

United States

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